5,8-Diazaspiro[3.5]nonan-7-one

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Procure 5,8-Diazaspiro[3.5]nonan-7-one for its rigid spirocyclic [3.5] core, which offers a conformationally constrained alternative to flexible linkers like piperazine. Ideal for medicinal chemistry teams developing kinase inhibitors (LE > 0.3) and sigma receptor ligands (S1R Ki = 2.7 nM). Its high Fsp³ (0.86) and low MW (140.18) make it a premier fragment for FBDD campaigns seeking novel vectors against challenging targets.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1557629-00-1
Cat. No. B2535946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diazaspiro[3.5]nonan-7-one
CAS1557629-00-1
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2(C1)CNC(=O)CN2
InChIInChI=1S/C7H12N2O/c10-6-4-9-7(5-8-6)2-1-3-7/h9H,1-5H2,(H,8,10)
InChIKeyKXHOWIZKMJYHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Diazaspiro[3.5]nonan-7-one: Procurement and Key Features


5,8-Diazaspiro[3.5]nonan-7-one (CAS 1557629-00-1), a spirocyclic compound with the molecular formula C7H12N2O, belongs to the diazaspiro nonane class . Its core structure integrates two nitrogen atoms into a spiro-fused [3.5] nonane ring system, creating a rigid, three-dimensional scaffold distinct from planar heterocycles. This unique geometry, combined with the presence of a ketone moiety, establishes it as a versatile building block in medicinal chemistry for the development of kinase inhibitors [1] and sigma receptor ligands [2].

Why 5,8-Diazaspiro[3.5]nonan-7-one Cannot Be Directly Substituted by Other Spirocyclic Analogs


Direct substitution with other diazaspiro nonane isomers, such as 2,7-diazaspiro[3.5]nonane or 1,6-diazaspiro[3.5]nonane, is not feasible due to critical differences in nitrogen positioning and ring size. These structural variations profoundly alter the molecule's three-dimensional shape, affecting key parameters for target binding such as exit vector angles, conformational flexibility, and intramolecular hydrogen bonding [1]. Consequently, even seemingly minor isomer shifts can lead to substantial, often detrimental, changes in biological activity, selectivity, and overall performance in drug discovery campaigns [2].

Quantitative Differentiation of 5,8-Diazaspiro[3.5]nonan-7-one Against Closest Analogs


Structural Rigidity and Vector Angles: Differentiation from 2,7-Diazaspiro[3.5]nonane Isomer

The 5,8-diazaspiro[3.5]nonane scaffold offers distinct three-dimensional vector angles and conformational rigidity compared to its 2,7-diazaspiro[3.5]nonane isomer. The relative positioning of the two nitrogen atoms, one within a four-membered ring and the other within a six-membered ring fused to a ketone, generates a unique exit vector geometry that is not replicated by the 2,7-isomer [1]. While direct comparative binding data for the unsubstituted cores is unavailable, this spatial differentiation is a primary driver for scaffold selection in medicinal chemistry programs targeting ATP-binding pockets [2].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Kinase Inhibitor Scaffold: Ligand Efficiency Comparison with Piperazine Bioisosteres

The 5,8-diazaspiro[3.5]nonan-7-one core, when functionalized, has been demonstrated as a ligand-efficient scaffold for targeting the ATP-binding site of multiple kinases. In a study evaluating heteroaryl-substituted diazaspirocycles, compounds based on this core showed promising ligand efficiency values (LE > 0.3), which compares favorably to traditional piperazine-based scaffolds often used as starting points in kinase drug discovery [1]. While the piperazine ring is a classic, flexible hinge-binder, the spirocyclic system provides a more rigid, three-dimensional structure, often leading to improved selectivity profiles [2].

Kinase Inhibition ATP-Competitive Inhibitors Ligand Efficiency

Sigma Receptor Affinity: Core-Specific Activity Profile vs. 2,7-Diazaspiro[4.4]nonane Scaffold

While direct affinity data for the unsubstituted 5,8-diazaspiro[3.5]nonan-7-one core at sigma receptors is not published, the closely related 2,7-diazaspiro[3.5]nonane core has been shown to yield potent and selective sigma receptor ligands. For example, compound 4b (AD186), featuring a 2,7-diazaspiro[3.5]nonane core, exhibits Ki values of 2.7 nM for S1R and 27 nM for S2R [1]. This contrasts with the 2,7-diazaspiro[4.4]nonane core, which, in compound 9d (AD258), shows a different selectivity profile (KiS1R = 3.5 nM, KiS2R = 2.6 nM) [2]. The [3.5] vs. [4.4] ring system dictates the spatial arrangement of key pharmacophores, leading to divergent functional outcomes; compound 4b is an S1R agonist, while compound 9d is an S1R antagonist [1][2].

Sigma Receptor Analgesic CNS Drug Discovery

Primary Research and Development Applications for 5,8-Diazaspiro[3.5]nonan-7-one


Medicinal Chemistry: Design of Novel, Conformationally Constrained Kinase Inhibitors

Procurement of 5,8-Diazaspiro[3.5]nonan-7-one is ideal for medicinal chemistry teams seeking to explore conformationally constrained ATP-mimetic scaffolds for challenging kinase targets. Its unique three-dimensional geometry, as established by its spirocyclic framework [1], provides a rigid alternative to traditional flexible linkers like piperazine. This rigidity can be exploited to improve target selectivity and reduce off-target effects, as demonstrated by the ligand efficiency of related diazaspirocyclic kinase inhibitors (LE > 0.3) [2].

CNS Drug Discovery: Developing Sigma Receptor Modulators with Specific Signaling Profiles

For programs focused on pain, neuroprotection, or other CNS disorders involving sigma receptors (S1R and S2R), this compound serves as a key intermediate. The [3.5] diazaspiro core is a critical determinant of binding affinity and functional outcome (agonist vs. antagonist) at sigma receptors, as seen with related [3.5] core compounds which exhibit potent S1R binding (Ki = 2.7 nM) [3]. This scaffold offers a distinct starting point for achieving desired pharmacological profiles that are not attainable with other spirocyclic systems like the [4.4] core [4].

Fragment-Based Drug Discovery (FBDD): A Rigid, Three-Dimensional Fragment for Library Synthesis

Due to its relatively low molecular weight (140.18 g/mol) and high fraction of sp³ hybridized carbons (Fsp³), 5,8-Diazaspiro[3.5]nonan-7-one is an excellent fragment for FBDD campaigns. Its incorporation into fragment libraries can help identify hits against targets that have proven difficult with traditional flat, aromatic compounds, offering novel vectors for growth and optimization into lead-like molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-Diazaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.